2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a heterocyclic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds.
Acetamide Formation: The final step involves the reaction of the intermediate compound with chloroacetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or amino groups, converting them to corresponding amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of metabolic pathways and cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Similar in structure but lacks the sulfanyl and acetamide groups.
5-(4-chlorophenyl)-1,2,4-triazole: Contains the triazole and chlorophenyl groups but lacks the pyridine and sulfanyl linkages.
Uniqueness
The uniqueness of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide lies in its combination of functional groups, which confer a wide range of biological activities and make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-10-4-6-11(7-5-10)19-13(23)9-24-15-21-20-14(22(15)17)12-3-1-2-8-18-12/h1-8H,9,17H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXPGRTUNKDYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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